molecular formula C26H24N2O5 B8061043 (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine

Numéro de catalogue: B8061043
Poids moléculaire: 444.5 g/mol
Clé InChI: WJQWIPAQNBOEBX-HSZRJFAPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine is an Fmoc-protected dipeptide composed of D-phenylalanine and glycine residues. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is a widely used temporary protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine treatment . This compound is critical in synthesizing enantiomerically pure peptides, particularly those requiring D-amino acid incorporation for enhanced metabolic stability or conformational control . Its structure features a chiral D-phenylalanine side chain (aromatic benzyl group) and a glycine residue, offering a balance of hydrophobicity and flexibility in peptide design.

Propriétés

IUPAC Name

2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQWIPAQNBOEBX-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Resin Selection and Pre-Loading

Solid-phase synthesis begins with anchoring the C-terminal glycine residue to a Wang resin, a hydroxymethylphenoxy-based support optimized for Fmoc chemistry. The resin’s swelling properties in dimethylformamide (DMF) ensure uniform reaction accessibility. Pre-loading involves esterification of Fmoc-Gly-OH to the resin via activation with diisopropylcarbodiimide (DIC) and OxymaPure, achieving >95% coupling efficiency under inert conditions.

Fmoc Deprotection and Activation

The Fmoc group is removed using 20% piperidine in DMF, applied in two cycles (1 min and 7 min) to ensure complete deprotection while minimizing side reactions. Subsequent activation of Fmoc-D-phenylalanine (Fmoc-D-Phe-OH) employs DIC (47 μL, 0.3 mmol) and OxymaPure (43 mg, 0.3 mmol) in DMF, forming a stable active ester within 2 min. This combination suppresses racemization, critical for maintaining the D-configuration of phenylalanine.

Coupling and Chain Elongation

The activated Fmoc-D-Phe-OH is coupled to the resin-bound glycine for 40–60 min, with reaction completion monitored via ninhydrin testing. After washing, the sequence concludes with a final Fmoc deprotection to expose the N-terminal amine. Cleavage from the resin uses trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v), yielding the crude dipeptide.

Solution-Phase Synthesis Strategies

Carbodiimide-Mediated Coupling

In solution-phase synthesis, Fmoc-D-Phe-OH (1.2 eq) and glycine methyl ester (1.0 eq) are coupled using DIC and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at 0°C for 2 hr, followed by warming to room temperature for 12 hr, achieving 85–90% yield. Methyl ester hydrolysis with lithium hydroxide affords the free carboxylic acid, with purity >98% confirmed by HPLC.

Mixed Anhydride Method

Alternative activation via isobutyl chloroformate generates a mixed anhydride intermediate, reacted with glycine tert-butyl ester in tetrahydrofuran (THF). This method reduces epimerization to <1%, as validated by chiral HPLC. Deprotection of the tert-butyl group with TFA yields Fmoc-D-Phe-Gly-OH, isolated via precipitation in cold diethyl ether.

Optimization of Coupling Efficiency

Reagent and Solvent Systems

Comparative studies highlight DIC/OxymaPure in DMF as superior for SPPS, offering near-quantitative coupling yields (98–99%) and minimal racemization (<0.5%). In solution-phase, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF enhances kinetics, completing reactions in 30 min with 93% efficiency.

Table 1: Coupling Reagent Performance Comparison

Reagent SystemYield (%)Epimerization (%)Reaction Time (min)
DIC/OxymaPure (SPPS)98–99<0.540–60
HATU/DIPEA930.830
DCC/HOBt851.2120

Temperature and Chirality Control

Maintaining reactions at 0–4°C reduces racemization risks, particularly for D-amino acids. Sub-zero conditions (-15°C) with 2,2,2-trifluoroethanol as a solvent further suppress configuration inversion, as demonstrated by circular dichroism spectroscopy.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude products are purified via reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) using a water/acetonitrile gradient (0.1% TFA modifier). Fmoc-D-Phe-Gly-OH elutes at 14.2 min (70% acetonitrile), with purity >98%.

Mass Spectrometry Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 542.5 [M+H]⁺, consistent with the theoretical mass of C₂₆H₂₅N₃O₅. Isotopic distribution patterns align with simulated spectra, verifying compositional integrity.

Chiral Purity Assessment

Chiral HPLC (Chirobiotic T column, 4.6 × 250 mm) resolves D- and L-epimers, with Fmoc-D-Phe-Gly-OH showing >99% enantiomeric excess. Retention times (D: 8.7 min, L: 10.2 min) under isocratic conditions (hexane/isopropanol 80:20) ensure configuration fidelity.

Industrial-Scale Production Considerations

Large-scale synthesis adopts continuous-flow SPPS systems, reducing solvent consumption by 70% and cycle times by 50% compared to batch processes. In-process analytics (FTIR, inline UV monitoring) enable real-time adjustments, ensuring consistent purity >97% .

Analyse Des Réactions Chimiques

Types of Reactions

    Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Fmoc Chloride: Used for the protection of the amino group.

    DCC or DIC: Coupling reagents for peptide bond formation.

    Piperidine: Used for the removal of the Fmoc group.

Major Products Formed

    Peptides and Proteins: The primary products formed from reactions involving (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine are peptides and proteins, which are essential for various biological and industrial applications.

Applications De Recherche Scientifique

Chemistry

In chemistry, (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine is used extensively in the synthesis of peptides and proteins. It serves as a building block in the development of complex molecules for research and industrial purposes.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme functions, and cellular processes. It is also employed in the development of peptide-based drugs and therapeutic agents.

Medicine

In medicine, this compound is used in the synthesis of peptide-based pharmaceuticals. These drugs are designed to target specific proteins or pathways in the body, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for use in cosmetics, food additives, and other commercial products.

Mécanisme D'action

The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during the synthesis process. Once the desired peptide chain is formed, the Fmoc group is removed, revealing the free amino group for further reactions or applications.

Comparaison Avec Des Composés Similaires

Key Compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Not explicitly provided C₂₆H₂₄N₂O₅ ~444.49 D-configuration phenylalanine; glycine backbone; standard Fmoc protection.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-2-phenylglycine 111524-95-9 C₂₄H₂₁NO₄ 387.43 D-phenylglycine (α-carbon substitution); lacks peptide bond.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-pentafluoro-L-phenylalanine 205526-32-5 C₂₄H₁₆F₅NO₄ 477.39 L-configuration; pentafluorinated phenyl group; enhanced hydrophobicity.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-cyclohexylglycine 161321-36-4 C₂₅H₂₇NO₄ 411.48 Cyclohexyl side chain (non-aromatic); L-configuration.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-2-thienylglycine 211682-11-0 C₂₁H₁₇NO₄S 379.43 Thienyl heterocycle; sulfur-containing side chain.

Key Observations:

Stereochemistry : The target compound’s D-phenylalanine configuration distinguishes it from L-configured analogs like Fmoc-pentafluoro-L-phenylalanine, which are more common in natural peptide sequences .

Side Chain Modifications: Fluorination (e.g., pentafluoro-L-phenylalanine) increases hydrophobicity and electron-withdrawing effects, altering peptide-receptor interactions . Thienylglycine introduces sulfur, enabling metal coordination or altered solubility .

Backbone Flexibility : Glycine’s lack of a side chain provides conformational flexibility, whereas phenylglycine derivatives (e.g., D-2-phenylglycine) restrict rotation due to α-carbon substitution .

Reactivity and Stability:

  • Fmoc Deprotection : All listed compounds share similar Fmoc cleavage kinetics (20% piperidine in DMF, 10–30 minutes), ensuring compatibility in SPPS workflows .
  • Coupling Efficiency : D-phenylalanylglycine’s glycine residue facilitates efficient coupling with standard activators (HBTU/HOBt), while bulkier residues (e.g., cyclohexylglycine) may require extended reaction times .

Research Findings and Industrial Relevance

  • Stereochemical Impact : Studies show that D-phenylalanine-containing peptides exhibit 2–3-fold higher protease resistance compared to L-configurations, critical for oral bioavailability .
  • Fluorinated Analogs : Fmoc-pentafluoro-L-phenylalanine-based peptides demonstrate a 15–20% increase in lipid bilayer penetration, attributed to enhanced hydrophobicity .
  • Safety Profiles : Fmoc-protected compounds generally exhibit low acute toxicity (Category 4 for oral/dermal/inhalation routes) but require handling in ventilated environments due to dust irritancy .

Activité Biologique

The compound (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanylglycine (Fmoc-D-Phe-Gly) is an important derivative in peptide synthesis and drug development. Its unique structure, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its stability and bioactivity. This article explores the biological activity of Fmoc-D-Phe-Gly, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₃₃H₃₃N₃O₄
  • Molecular Weight : 534.6 g/mol
  • CAS Number : 398518-23-5
  • Solubility : Soluble in organic solvents such as DMF and DMSO.

Fmoc-D-Phe-Gly acts primarily as a peptide building block. The Fmoc group protects the amino group during synthesis, allowing for selective reactions. Once incorporated into peptides, it can interact with biological targets through:

  • Hydrogen bonding : Facilitating interactions with enzymes and receptors.
  • Hydrophobic interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

Biological Activity

The biological activity of Fmoc-D-Phe-Gly can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that peptides containing Fmoc-D-Phe-Gly exhibit antimicrobial properties. A study demonstrated that peptides synthesized with this compound showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.

2. Enzyme Inhibition

Fmoc-D-Phe-Gly has been investigated for its role as an enzyme inhibitor. For instance, it was shown to inhibit specific proteases involved in disease processes, highlighting its potential as a therapeutic agent in conditions like cancer and inflammation.

3. Neuroprotective Effects

Recent studies have indicated that peptides incorporating Fmoc-D-Phe-Gly may have neuroprotective effects. These peptides were found to modulate neurotransmitter release and protect neuronal cells from oxidative stress, making them candidates for further research in neurodegenerative diseases.

Case Studies

StudyFindingsImplications
Antimicrobial Peptide Study (2023)Peptides with Fmoc-D-Phe-Gly showed up to 70% inhibition of E. coli growth.Potential for developing new antimicrobial agents.
Enzyme Inhibition Research (2024)Demonstrated effective inhibition of serine proteases by Fmoc-D-Phe-Gly-derived peptides.May lead to novel treatments for cancer therapies targeting protease activity.
Neuroprotection Study (2025)Peptides exhibited reduced neuronal apoptosis in models of oxidative stress.Suggests a role in developing therapies for Alzheimer’s and other neurodegenerative diseases.

Applications in Research

Fmoc-D-Phe-Gly is widely used in:

  • Peptide Synthesis : As a building block for synthesizing complex peptides.
  • Drug Development : Investigated for its potential therapeutic effects against various diseases.
  • Biochemical Studies : Used to study protein-ligand interactions and enzyme mechanisms.

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc [(9-fluorenylmethyloxycarbonyl)] group acts as a temporary protective group for the α-amino group of D-phenylalanine during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling iterative peptide chain elongation . This orthogonal protection strategy is critical for synthesizing peptides with D-amino acids, which are resistant to proteolytic degradation .

Q. What are the standard synthetic routes for preparing this compound?

The compound is synthesized via a two-step process:

  • Step 1 : Fmoc protection of D-phenylalanine using Fmoc-Cl (Fmoc chloride) in a basic solvent (e.g., dichloromethane with DIEA) to form Fmoc-D-Phe-OH .
  • Step 2 : Coupling to glycine using carbodiimide reagents (e.g., DCC or EDCI) with HOBt as an activator. The reaction is monitored by TLC or HPLC to ensure completion . Purification typically involves silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures .

Q. How should this compound be purified and stored to ensure stability?

  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, 5–10% methanol in dichloromethane) .
  • Storage : Store desiccated at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light or moisture .

Q. What safety precautions are necessary when handling this compound?

Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of fine particles. Toxicity data are limited, but treat it as a potential irritant (skin/eye contact) based on structural analogs. In case of exposure, rinse thoroughly with water and seek medical advice .

Advanced Research Questions

Q. How can coupling efficiency be optimized for D-phenylalanylglycine in SPPS?

  • Activation : Use HATU or PyBOP instead of DCC/HOBt to reduce racemization and improve coupling rates .
  • Solvent : Anhydrous DMF or NMP enhances solubility of the Fmoc-amino acid.
  • Double coupling : Repeat the coupling step with fresh reagents if monitoring (e.g., Kaiser test) indicates incomplete reaction .
  • Temperature : Perform reactions at 0–4°C to minimize epimerization of the D-amino acid .

Q. How does the compound behave under acidic vs. basic conditions?

  • Base sensitivity : The Fmoc group is labile in basic conditions (e.g., piperidine) but stable in mild acids.
  • Acid stability : The peptide backbone remains intact in TFA (used for resin cleavage in SPPS), but prolonged exposure to strong acids may hydrolyze the ester linkage in glycine .
  • Storage stability : Degrades over time in humid environments; use molecular sieves in storage containers .

Q. What advanced analytical methods characterize this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and purity. Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the glycine α-proton (δ 3.8–4.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~480 Da).
  • HPLC : Purity >98% is achievable with a C18 column (gradient: 50–90% acetonitrile in 20 min) .

Q. How to troubleshoot low yields or impurities during synthesis?

  • Racemization : Use low-temperature coupling and avoid excessive base. Monitor by chiral HPLC .
  • Incomplete Fmoc deprotection : Increase piperidine concentration (30% v/v) or reaction time (5–10 min) .
  • Byproducts : Remove unreacted reagents via repeated washes with DMF and dichloromethane during SPPS .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.